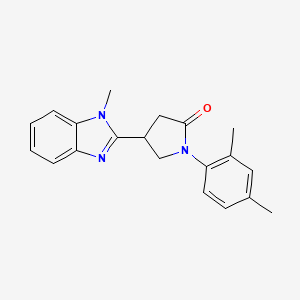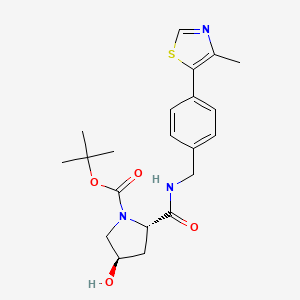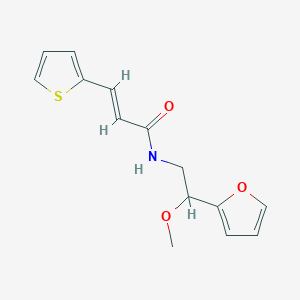
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is an organic compound featuring a pyridine and azetidine moiety. Known for its potential in various scientific fields, this compound attracts attention due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Typically synthesized via multi-step organic synthesis, involving chlorination and azetidinone ring formation. Reaction conditions might include solvents like acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods: : Industrial-scale synthesis might use continuous flow reactors to ensure safety and consistency. Process optimization includes temperature control and reagent purity.
Chemical Reactions Analysis
Types of Reactions: : It undergoes reactions like oxidation, reduction, and substitution.
Common Reagents and Conditions: : Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Solvents like ethanol or dimethyl sulfoxide are frequently used.
Major Products Formed: : Oxidation might yield a hydroxyl derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: : Used in synthesizing complex organic molecules and studying reaction mechanisms.
Biology: : Investigated for its potential in modulating biological pathways, possibly affecting enzyme activity.
Medicine: : Explored for therapeutic uses due to its potential bioactivity.
Industry: : Utilized in developing materials with specific physical and chemical properties.
Mechanism of Action
This compound exerts its effects through interactions with specific molecular targets, likely involving enzyme inhibition or receptor binding. These interactions can modulate biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Compared to analogs like 6-chloropyridin-3-yl azetidinone, this compound’s tetrahydrofuran group offers distinct chemical and biological properties. Its unique structure may result in improved stability or bioactivity.
List of Similar Compounds
6-chloropyridin-3-yl azetidinone
5-Chloro-6-(tetrahydrofuran-3-yl)-3-pyridone
3-Hydroxy-5-chloro-6-(tetrahydrofuran-3-yl)pyridine
Conclusion
This compound’s distinct structure and versatile applications make it an interesting subject for scientific research across multiple fields, from chemistry to medicine. Its ability to undergo various reactions and its interactions with biological molecules highlight its significance.
How's that for a deep dive?
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O4/c14-11-3-8(13(18)16-5-9(17)6-16)4-15-12(11)20-10-1-2-19-7-10/h3-4,9-10,17H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVIMHZACJJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)N3CC(C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B2430629.png)






![N-[3-(4-methanesulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)
![5-(6-Cyclobutylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2430638.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenoxyethanesulfonamide](/img/structure/B2430641.png)

![Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate dihydrochloride](/img/structure/B2430645.png)
![Tert-butyl N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)carbamate](/img/structure/B2430649.png)
